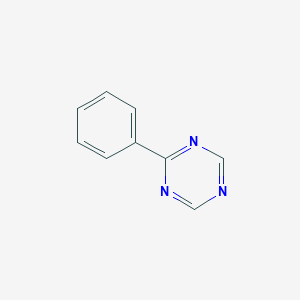

2-Phenyl-1,3,5-triazine

Beschreibung

Significance of 1,3,5-Triazine (B166579) Scaffolds in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms at positions 1, 3, and 5. hmdb.ca This symmetrical structure provides a stable core that is readily functionalized, making it a popular building block in a multitude of chemical applications. rsc.orgrsc.orgresearchgate.net The facile preparation of its derivatives, often starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of a vast library of compounds with tailored properties. rsc.orgresearchgate.net

The significance of the 1,3,5-triazine scaffold is underscored by its wide-ranging applications across various scientific disciplines. In medicinal chemistry, triazine derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, nih.govresearchgate.nettandfonline.commdpi.com antifungal, mdpi.com antiviral, and anti-inflammatory properties. mdpi.com The ability of the triazine core to interact with various biological targets has made it a privileged scaffold in drug discovery programs. nih.gov

Beyond pharmaceuticals, 1,3,5-triazine-based compounds are integral to materials science. They are used in the development of organic light-emitting diodes (OLEDs), google.comsioc-journal.cn polymers, and as linkers in metal-organic frameworks (MOFs). researchgate.net Their unique electronic properties and structural versatility also lend them to applications in agriculture as herbicides and in the dye industry. rsc.orgwikipedia.org Furthermore, in the realm of supramolecular chemistry, the 1,3,5-triazine unit is a key component in the construction of complex architectures like dendrimers and macrocycles. rsc.orgrsc.org

Overview of 2-Phenyl-1,3,5-triazine as a Core Research Compound

This compound is a specific derivative of the s-triazine family, characterized by the presence of a phenyl group attached to one of the carbon atoms of the triazine ring. This substitution imparts specific properties to the molecule, influencing its reactivity and potential applications. The compound serves as a fundamental building block for the synthesis of more complex molecules. For instance, its derivatives are utilized as intermediates in the creation of functional organic semiconductors for applications in organic electroluminescence and solar cells. google.com

The structural and electronic properties of this compound make it a subject of interest in various research areas. Its derivatives, such as 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), are important precursors for synthesizing bipolar host materials for phosphorescent OLEDs (PhOLEDs) and blue emitters in thermally activated delayed fluorescence (TADF) devices. ossila.com The phenyl group's ability to engage in π-π stacking interactions is a key feature in the design of materials with specific photophysical properties. acs.org

Current Research Trajectories and Future Directions in Phenyl-1,3,5-triazine Chemistry

Current research involving this compound and its derivatives is multifaceted, with significant efforts directed towards several key areas:

Materials Science: A major focus is the development of novel materials for optoelectronic applications. Researchers are designing and synthesizing new bipolar host materials based on 2,4,6-triphenyl-1,3,5-triazine (B147588) and other moieties for use in high-efficiency OLEDs. sioc-journal.cn The exploration of aggregation-induced emission (AIE) in hydrogels constructed from phenyltriazine monomers is another promising avenue, potentially leading to applications in fluorescent sensors and bio-imaging. acs.org

Medicinal Chemistry: The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. researchgate.net Research is ongoing to develop novel 1,3,5-triazine derivatives with enhanced anticancer activity, with some studies focusing on their potential to inhibit specific kinases involved in cancer progression. tandfonline.commdpi.com Furthermore, derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as cholinesterases. nih.gov

Synthetic Methodology: The development of green and efficient synthetic protocols for 1,3,5-triazine derivatives is an active area of research. mdpi.com This includes the use of microwave-assisted and ultrasound-assisted methods to reduce reaction times and the use of environmentally benign solvents. mdpi.com

Future research in the field of phenyl-1,3,5-triazine chemistry is expected to build upon these foundations. Advancements in nanotechnology could see the exploration of these compounds at the nanoscale to create innovative materials with unique properties. solubilityofthings.com In biochemistry, the continued investigation of their derivatives may lead to the design of highly specific drugs. solubilityofthings.com The versatility of the triazine ring suggests that new applications in areas such as catalysis and sensor technology are also on the horizon.

Below is a table summarizing some key properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₇N₃ |

| Molar Mass | 157.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1722-18-5 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXELBMYKBFKHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274555 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-18-5 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical and Conventional Synthetic Routes for 1,3,5-Triazine (B166579) Derivatives

Traditional methods for synthesizing 1,3,5-triazine derivatives have been well-established for decades, providing reliable access to a wide array of substituted triazines. These routes often involve cyclization reactions of nitrogen-containing precursors or functionalization of a pre-existing triazine core.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is a fundamental and direct method for forming the symmetrical 1,3,5-triazine ring. chim.itthieme-connect.de This approach, however, often necessitates harsh reaction conditions, such as high pressure and temperature, and may result in moderate yields. chim.it For instance, the Pinner triazine synthesis involves the reaction of an alkyl or aryl amidine with phosgene (B1210022). wikipedia.org Symmetrical 1,3,5-triazines are also prepared by the trimerization of nitriles like cyanogen (B1215507) chloride or cyanamide. wikipedia.org A notable example is the synthesis of benzoguanamine, which involves the reaction of benzonitrile (B105546) and dicyandiamide (B1669379). wikipedia.org

More recently, mechanochemical methods have been explored as a more sustainable alternative. For example, the cyclotrimerization of 4-Methylbenzonitrile to Tris(4-methylphenyl)-1,3,5-triazine has been achieved quantitatively in just 90 minutes using a mixer ball mill. d-nb.info This solvent-free approach overcomes challenges related to carbonization and solubility. d-nb.info

A one-pot synthesis of 1,3,5-triazine derivatives through a controlled cross-cyclotrimerization of nitriles has also been developed. This method involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate, which then reacts with two equivalents of a different nitrile at a higher temperature. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 4-Methylbenzonitrile | Mixer ball mill, 90 minutes | Tris(4-methylphenyl)-1,3,5-triazine | Quantitative | d-nb.info |

| Nitrile + Triflic anhydride/acid | Low temperature, then higher temperature | 2,4-disubstituted-6-substituted 1,3,5-triazines | Moderate to good | nih.gov |

| Benzonitrile + Dicyandiamide | - | Benzoguanamine | - | wikipedia.org |

Cyclization of Imidates and Amidine Derivatives

The cyclization of imidates and amidine derivatives represents another classical route to 1,3,5-triazines. rsc.orgrsc.org The Pinner synthesis, for example, can utilize alkyl or aryl amidines and phosgene to construct the triazine ring. wikipedia.orgwisdomlib.org The reaction of amidines with various reagents can lead to the formation of the triazine core. organic-chemistry.org For instance, the condensation of aromatic aldehydes with amidines can produce both symmetrical and unsymmetrical 2,4,6-substituted 1,3,5-triazines. rsc.orgrsc.org

A method for the synthesis of 1,3,5-triazine derivatives involves the coupling and ring-closing reaction of a benzaldehyde (B42025) derivative and a benzamidine (B55565) hydrochloride derivative. google.com This reaction can be catalyzed by copper acetate (B1210297) or nickel acetate, with yields reaching up to 80%. google.com

| Reactants | Catalyst | Product | Yield | Reference |

| Benzaldehyde derivative + Benzamidine hydrochloride derivative | Copper acetate or Nickel acetate | 1,3,5-triazine derivative | Up to 80% | google.com |

| Aromatic aldehydes + Amidines | - | Symmetrical and unsymmetrical 2,4,6-substituted 1,3,5-triazines | - | rsc.orgrsc.org |

Nucleophilic Substitution Reactions of Halogenated 1,3,5-Triazines (e.g., Cyanuric Chloride)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective starting material for the synthesis of a wide variety of substituted 1,3,5-triazines. ppm.edu.pl The chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles, allowing for the controlled introduction of different substituents. ppm.edu.plmdpi.com The reactivity of the chlorine atoms decreases with each substitution, enabling stepwise functionalization by carefully controlling the reaction temperature. mdpi.commdpi.com The first substitution typically occurs at low temperatures (around 0 °C), while the second and third substitutions require progressively higher temperatures. mdpi.com

This method has been extensively used to prepare mono-, di-, and trisubstituted 1,3,5-triazines with a range of functional groups, including alkyl, aromatic, and heterocyclic moieties. mdpi.comresearchgate.netresearchgate.net The substitution pattern is also influenced by the nature of the nucleophile, its basicity, steric factors, and the solvent used. ppm.edu.pl For example, the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) can be achieved by reacting cyanuric chloride with resorcinol (B1680541) in the presence of an acidic ionic liquid. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Cyanuric chloride | p-toluidine | 0-5°C in 1,4-dioxane | 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine | ppm.edu.pl |

| 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine | Piperazine (B1678402) | Room temperature in 1,4-dioxane | 4-chloro-N-(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2-amine | ppm.edu.pl |

| Cyanuric chloride | Resorcinol | Acidic ionic liquid, 10-150°C | 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | google.com |

| Cyanuric chloride | Various amines | Aqueous dioxane | Diamino 1,3,5-triazine | asianpubs.org |

Condensation Reactions in 1,3,5-Triazine Synthesis

Condensation reactions provide another avenue for the synthesis of the 1,3,5-triazine ring. One such method involves a one-pot, microwave-assisted, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. researchgate.net This is followed by treatment with a base, which induces a Dimroth rearrangement and subsequent dehydrogenative aromatization to yield 6,N²-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net

Another example is the condensation of cyanoguanidine with a nitrile, such as in the synthesis of N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine from cyanoguanidine and the appropriate aldehyde and arylamine. The reaction of N-cyanoamidines with N-substituted chloroformamidines and imidoyl chlorides has also been reported to yield iminodihydrotriazines, and in some cases, 1,3,5-triazines, although often in low yields. google.com

| Reactants | Conditions | Product | Reference |

| Cyanoguanidine, aromatic aldehyde, arylamine | Microwave irradiation, HCl, then base | 6,N²-diaryl-1,3,5-triazine-2,4-diamines | researchgate.net |

| Cyanoguanidine, aldehyde, arylamine | Acidic conditions, microwave assistance | N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Methods in 1,3,5-Triazine Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of 1,3,5-triazines is no exception. Various catalytic systems have been developed to facilitate the synthesis of these heterocycles under milder conditions and with higher efficiency.

An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source has been reported for the synthesis of 2,4,6-triaryl-1,3,5-triazines. rsc.orgrsc.org This method is atom-efficient and proceeds smoothly under an air atmosphere. rsc.org

Copper-catalyzed reactions have also been employed. For instance, a copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides has been developed. nih.gov Additionally, an Ullmann-type Cu(I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine derivatives has been reported, offering significantly shortened reaction times. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. chim.it The preparation of 2,4-diamino-1,3,5-triazines has been achieved through the reaction of dicyandiamide with nitriles under microwave irradiation, which is considered a green procedure due to reduced solvent use and shorter reaction times. rsc.org

Sonochemical methods, which utilize ultrasound to promote chemical reactions, have also been applied to the synthesis of 1,3,5-triazine derivatives. researchgate.net This approach offers the advantage of using water as a solvent and significantly reducing reaction times. researchgate.net

| Reactants | Catalyst/Method | Product | Key Advantages | Reference |

| Aldehydes, NH₄I | Iron catalyst | 2,4,6-triaryl-1,3,5-triazines | Atom-efficient, uses air atmosphere | rsc.orgrsc.org |

| 1,1-dibromoalkenes, biguanides | Copper catalyst | 2,4-diamino-1,3,5-triazines | Mild conditions | nih.gov |

| Dichlorotriazinyl benzenesulfonamide, nucleophiles | Ullmann Cu(I) catalyst | Di- and trisubstituted 1,3,5-triazines | Shortened reaction times | nih.gov |

| Dicyandiamide, nitriles | Microwave irradiation | 2,4-diamino-1,3,5-triazines | Green procedure, short reaction time | rsc.org |

| - | Sonochemical approach | 1,3,5-triazine derivatives | Use of water as solvent, short reaction time | researchgate.net |

| Benzaldehyde derivative, benzamidine hydrochloride derivative | Copper acetate or nickel acetate | 1,3,5-triazine derivative | High yield (up to 80%) | google.com |

Copper-Catalyzed Synthetic Pathways

One-Pot Synthetic Protocols for Triazine Derivatives

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several one-pot protocols for the synthesis of 1,3,5-triazine derivatives have been developed.

One such method involves the controlled cross-cyclotrimerization of nitriles. benthamscience.comacs.org By reacting a nitrile with triflic anhydride or triflic acid at low temperatures, a nitrilium salt intermediate is formed. This intermediate can then react with two equivalents of a different nitrile at a higher temperature to produce 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. acs.org This protocol even allows for the synthesis of 1,3,5-triazines with three different substituents. acs.org

Another approach is the one-pot, three-component synthesis of 2-amino-1,3,5-triazines from imidates, guanidines, and amides or aldehydes, mediated by a base. organic-chemistry.org Additionally, a one-pot synthesis of trisubstituted s-triazine derivatives can be achieved through the Ullmann-type reaction of dichlorotriazinyl benzenesulfonamide. researchgate.net

Atom-Efficient Synthetic Strategies

Atom efficiency is a crucial metric in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. The iron-catalyzed cyclization of aldehydes with ammonium iodide is a prime example of an atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines, as NH4I serves as the sole nitrogen source. rsc.orgnih.govresearchgate.net This method avoids the use of pre-functionalized nitrogen sources like amidines or imidates, which are common in traditional syntheses. nih.gov

Another atom-efficient strategy is the alumina-supported platinum nanoparticle-catalyzed dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines. researchgate.net This reaction proceeds with high atom efficiency. researchgate.net

Derivatization and Functionalization of 2-Phenyl-1,3,5-triazine Scaffolds

The 1,3,5-triazine ring is a versatile scaffold that can be readily functionalized to tune its physicochemical properties for specific applications.

Introduction of Diverse Functional Groups for Property Tuning

The introduction of various functional groups onto the 1,3,5-triazine core allows for the fine-tuning of its electronic, optical, and biological properties. chim.it This can be achieved through several chemical reactions, depending on the nature of the substituents already present on the triazine ring. mdpi.com

A common and highly effective method for introducing diversity is the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and stepwise introduction of different nucleophiles (containing O, N, or S atoms) to create a wide range of symmetrical and unsymmetrical 1,3,5-triazines. mdpi.com

For instance, the reaction of cyanuric chloride with morpholine (B109124) at low temperatures can yield a mixture of mono- and disubstituted products. mdpi.com Further reaction with other amines or nucleophiles allows for the creation of highly decorated triazines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also powerful tools for introducing aryl and other groups onto the triazine ring, starting from cyanuric chloride. mdpi.com

The functional groups introduced can significantly impact the final properties of the molecule. For example, the substitution of the amino group in melamine (B1676169) with phenyl, methyl, or chlorine groups progressively decreases the electron density in the triazine ring, which can influence its reactivity and thermal properties. rsc.org The nature of the substituents on the s-triazine ring has also been shown to affect the textural properties of resulting xerogels in resorcinol-formaldehyde systems. mdpi.com

Synthesis of Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives

The synthesis of substituted phenylthiazolyl 1,3,5-triazine derivatives is typically achieved through a sequential nucleophilic substitution strategy starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). asianpubs.orgtandfonline.com This multi-step process allows for the controlled introduction of various functional groups onto the triazine core.

The general methodology involves a two-step reaction pathway. asianpubs.orgasianpubs.org The first step consists of the nucleophilic substitution of two chlorine atoms on the cyanuric chloride ring. This is accomplished by reacting cyanuric chloride with different amines, such as diisopropylamine, morpholine, or diphenylamine, in an aqueous dioxane medium. asianpubs.org The high reactivity of the first two chlorine atoms allows this reaction to proceed under relatively mild conditions. The temperature is carefully controlled; the first substitution is often exothermic and maintained at 0°C, while the second substitution can be carried out at room temperature. tandfonline.com An equivalent of a base like potassium bicarbonate (KHCO3) is added to neutralize the liberated hydrochloric acid. asianpubs.org This initial reaction yields a diamino-1,3,5-triazine intermediate. asianpubs.org

In the second step, the remaining chlorine atom on the diamino-1,3,5-triazine intermediate is substituted. This is achieved by reacting the intermediate with a previously synthesized substituted 4-phenylthiazole-2-amine. asianpubs.org This reaction is typically conducted by heating the mixture, for instance at 40–45°C, in the presence of aqueous sodium bicarbonate (NaHCO3) and dioxane. tandfonline.comtandfonline.com The final products, a series of substituted phenylthiazolyl 1,3,5-triazines, are then isolated. asianpubs.orgasianpubs.org The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and elemental analysis. asianpubs.orgasianpubs.org

Table 1: General Synthesis Scheme for Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives

| Step | Reactants | Reaction Conditions | Product |

| 1 | Cyanuric Chloride + Amine (e.g., Diisopropylamine, Morpholine) | Aqueous Dioxane, KHCO3, 0°C to Room Temperature | Diamino-1,3,5-triazine intermediate |

| 2 | Diamino-1,3,5-triazine + Substituted 4-phenylthiazole-2-amine | Aqueous Dioxane, NaHCO3, 40-45°C | Substituted Phenylthiazolyl 1,3,5-triazine |

Formation of Triazine-Based Hybrid Molecular Systems

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry due to its ability to accommodate three substituents, offering extensive opportunities for creating hybrid molecules with diverse biological activities. researchgate.netmdpi.com The strategy of molecular hybridization, which involves conjugating two or more different pharmacophoric moieties into a single molecule, is an emerging paradigm in drug development. mdpi.comresearchgate.net This approach aims to improve efficacy, enhance pharmacokinetic properties, and potentially overcome drug resistance. mdpi.com

Cyanuric chloride is the most crucial and inexpensive starting material for the synthesis of these hybrid systems. nih.gov The three chlorine atoms on the triazine ring exhibit different reactivity levels, which allows for a stepwise and controlled nucleophilic aromatic substitution with various nucleophiles. tandfonline.comnih.gov This differential reactivity is the key to building complex hybrid molecules.

A wide array of heterocyclic systems has been successfully hybridized with the 1,3,5-triazine core. Examples include:

Triazine-Sulfonamide Hybrids: Synthesized via a solvent-free fusion method involving the nucleophilic substitution of cyanuric chloride. nih.gov

Triazine-Quinazolinone Hybrids: Prepared from anthranilic acid, these hybrids show variations at different positions on the phenyl and triazine rings. mdpi.comrsc.orgnih.gov

Triazine-Coumarin and Triazine-Benzothiazole Hybrids: Synthesized to explore their biological potential. mdpi.com

Triazine-Tetrazole Hybrids: Molecular hybrids of tetrazole and s-triazine have been prepared in good yields. rsc.orgnih.gov

4-Aminoquinoline-s-Triazine Hybrids: Formed by fusing the triazine ring with the 4-aminoquinoline (B48711) moiety. mdpi.com

Triazine-Triazolopyrimidine Hybrids: Developed by combining the triazine scaffold with triazolopyrimidine. researchgate.net

The general synthetic approach involves the sequential addition of different nucleophiles to the cyanuric chloride core under controlled temperature conditions. The first substitution is highly exothermic and occurs at low temperatures (e.g., 0°C), the second is performed at room temperature, and the third often requires refluxing the solvent to replace the last, least reactive chlorine atom. tandfonline.com This robust methodology provides a pathway to a vast chemical space of novel triazine-based hybrid molecules. rsc.orgnih.gov

Table 2: Examples of Triazine-Based Hybrid Molecular Systems

| Hybrid System | Linked Moiety | Synthetic Approach |

| Triazine-Sulfonamide | Sulfonamide | Nucleophilic aromatic substitution on cyanuric chloride. nih.gov |

| Triazine-Quinazolinone | Quinazolinone | Stepwise substitution starting from cyanuric chloride and anthranilic acid derivatives. mdpi.comrsc.org |

| Triazine-Coumarin | Coumarin | Molecular hybridization via substitution reactions on the s-triazine core. mdpi.com |

| Triazine-Tetrazole | Tetrazole | Conjugation of tetrazole derivatives to the s-triazine scaffold. rsc.orgnih.gov |

| Triazine-Aminoquinoline | 4-Aminoquinoline | Fusion of the 4-aminoquinoline fragment onto the s-triazine ring. mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution Reactions on the 1,3,5-Triazine (B166579) Ring

The electron-deficient nature of the 1,3,5-triazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Halogenated derivatives, such as 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), are particularly useful substrates for these reactions. The chlorine atoms serve as excellent leaving groups and can be sequentially substituted by a variety of nucleophiles under controlled conditions. tandfonline.comfrontiersin.org

The reactivity of the chlorine atoms is influenced by the substitution that has already occurred. The substitution of the first chlorine atom modifies the electronic properties of the triazine ring, which in turn affects the rate of the second substitution. frontiersin.org This allows for the selective synthesis of di-substituted or mono-substituted phenyl-triazine derivatives.

Common nucleophiles that readily react with chloro-substituted phenyl-1,3,5-triazines include amines, thiols, and alkoxides. chemeurope.comtandfonline.com For instance, the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with bis(4-mercaptophenyl) sulfide (B99878) in the presence of a base leads to the formation of polythioethers through aromatic nucleophilic substitution polymerization. tandfonline.com Similarly, reactions with phenoxides are common. acs.org The general mechanism for these SNAr reactions is typically considered to be a two-step addition-elimination process via a Meisenheimer-like intermediate, although recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. acs.orgnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Phenyl-1,3,5-triazine Derivatives

| Phenyl-1,3,5-triazine Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Bis(4-mercaptophenyl) sulfide | Polythioether | tandfonline.com |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Phenethoxy | 2-Chloro-4-phenethoxy-6-phenyl-1,3,5-triazine | frontiersin.org |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine (B1294446) | Ammonia (B1221849) | 2-Amino-4,6-diphenyl-1,3,5-triazine | researchgate.net |

Cyclization and Condensation Reaction Mechanisms

The synthesis of the 2-phenyl-1,3,5-triazine ring system is commonly achieved through cyclization and condensation reactions. A prevalent method is the cyclotrimerization of nitriles, although this is more suited for symmetrical triazines. researchgate.net For unsymmetrical triazines like this compound, condensation reactions involving amidines are more practical. rsc.org

One of the classical methods for preparing phenyl-substituted s-triazines is the Pinner synthesis, which involves the condensation of an amidine with other nitrogen-containing synthons. For example, 2-amino-4-phenyl-1,3,5-triazine (benzoguanamine) can be synthesized by the condensation of benzonitrile (B105546) with dicyandiamide (B1669379). chemeurope.com

A more direct approach involves the reaction of benzamidine (B55565) with other carbonyl or cyano-containing compounds. For instance, the reaction of benzamidine hydrochloride with phenyl 2,4-dihydroxybenzoate (B8728270) can yield 2-(2,4-dihydroxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine, although this example leads to a trisubstituted triazine. google.com A plausible mechanism for the formation of a this compound from simpler precursors, such as the reaction of benzamidine with N-cyanocarbamimidate, would involve the initial nucleophilic attack of the amidine onto the cyano group, followed by an intramolecular cyclization with the elimination of a small molecule like ammonia to form the stable triazine ring.

More recently, iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the nitrogen source has been developed to produce 2,4,6-trisubstituted-1,3,5-triazines. rsc.orgrsc.org The proposed mechanism involves the formation of an imine from the aldehyde and ammonia, followed by a series of condensation and oxidation steps to yield the final triazine product. rsc.orgrsc.org

Diels-Alder Reaction Pathways in Triazine Formation

While the Diels-Alder reaction is a powerful tool for the formation of six-membered rings, its application in the primary synthesis of the 1,3,5-triazine ring itself is less common. More frequently, 1,3,5-triazines act as the azadiene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. tandfonline.comresearchgate.netnih.gov In these reactions, the electron-deficient triazine reacts with an electron-rich dienophile. chemeurope.com

The reactivity of 1,3,5-triazines in IEDDA reactions is significantly influenced by the substituents on the triazine ring. Electron-withdrawing groups on the triazine lower its LUMO energy, making it a more reactive azadiene. tandfonline.com Following the [4+2] cycloaddition, the bicyclic intermediate typically undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas (from 1,2,4-triazines) or a nitrile (from 1,3,5-triazines) to form a new heterocyclic or aromatic ring. chemeurope.comresearchgate.net

For the formation of a triazine ring via a Diels-Alder type mechanism, one would have to envision a reaction between a 1,3-diaza-1,3-butadiene equivalent and a dienophile containing a nitrogen atom. However, the literature predominantly discusses the reactivity of triazines in IEDDA reactions rather than their formation through this pathway. tandfonline.comresearchgate.netnih.gov This suggests that the cycloaddition pathway is not a standard synthetic route to this compound.

SN(ANRORC) Mechanisms in Triazine Amination

The amination of certain 1,3,5-triazine derivatives can proceed through a complex mechanism known as SN(ANRORC), which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. researchgate.netscispace.comwikipedia.org This mechanism is distinct from the more common SNAr (addition-elimination) pathway.

The SN(ANRORC) mechanism has been specifically implicated in the amination of this compound with potassium amide (KNH₂) in liquid ammonia. researchgate.net In this reaction, the amide anion (⁻NH₂) acts as the nucleophile. The key steps of the mechanism are:

Addition of the Nucleophile: The amide ion adds to an electrophilic carbon atom of the triazine ring, often at a position away from the phenyl group (e.g., C-4 or C-6), to form a σ-adduct.

Ring Opening: This anionic σ-adduct is in equilibrium with an open-chain intermediate. The cleavage of a C-N bond in the triazine ring leads to the formation of a substituted amidine derivative. researchgate.net

Ring Closure: The open-chain intermediate then undergoes a new intramolecular cyclization. A terminal nitrogen atom of the open-chain species attacks a different electrophilic site, leading to the formation of a new triazine ring. During this process, the original atoms of the ring can become scrambled.

Evidence for the SN(ANRORC) pathway in the amination of phenyl-1,3,5-triazine comes from ¹⁵N-labeling studies. When isotopically labeled potassium [¹⁵N]amide is used, the ¹⁵N label is incorporated into the resulting amino-triazine product, and a significant amount of ¹⁵N is also found in the recovered, unreacted starting material. This indicates a series of equilibria involving the substrate, σ-adducts, and open-chain amidines. researchgate.net It has been shown that in the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine with KNH₂, both the SN(ANRORC) and the standard SN(AE) (addition-elimination) mechanisms can occur simultaneously. researchgate.net

Oxidation and Reduction Chemistry of Phenyl-1,3,5-triazine Derivatives

The oxidation and reduction chemistry of phenyl-1,3,5-triazine derivatives has been explored, revealing the potential to modify the triazine core or its substituents.

Oxidation: Phenyl-1,3,5-triazine derivatives can be oxidized, with the specific outcome depending on the oxidant and the other substituents on the triazine ring. For example, 6-phenyl-4-thioxo-1,3,5-triazine-2-one can be oxidized by hydrogen peroxide to yield 6-phenyl-1,3,5-triazine-2,4-dione. researchgate.net In another study, the electrochemical oxidation of atrazine (B1667683) (a chlorinated diamino-s-triazine) led to the formation of aromatic intermediates and eventually complete mineralization to CO₂, nitrate, and ammonia. rsc.org This suggests that under strong oxidative conditions, the triazine ring can be cleaved. Furthermore, selective oxidation of ketones in the presence of 2-amino tandfonline.comresearchgate.netcolab.wstriazines can lead to the formation of N-( tandfonline.comresearchgate.netcolab.wstriazin-2-yl) α-ketoamides. nih.gov

Reduction: The reduction of the 1,3,5-triazine ring can also occur. Electrochemical studies on various triazine derivatives have shown that they can undergo reduction at a glassy carbon electrode in DMF solution. rsc.org The reduction potentials are dependent on the substituents present on the triazine ring. For example, 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329) shows a reduction peak at -2.48 V. rsc.org The reduction of 2,4-dichloro-6-phenyl-1,3,5-triazine can also be achieved using Raney Nickel to remove sulfur-containing groups that were previously introduced via nucleophilic substitution, indirectly demonstrating the stability of the core ring to certain reductive conditions. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine |

| Bis(4-mercaptophenyl) sulfide |

| 2-Amino-4-phenyl-1,3,5-triazine (Benzoguanamine) |

| Dicyandiamide |

| Benzonitrile |

| Benzamidine |

| Phenyl 2,4-dihydroxybenzoate |

| 2-(2,4-dihydroxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine |

| Ammonium iodide |

| Potassium amide |

| 2-Amino-4,6-diphenyl-1,3,5-triazine |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine |

| 2-(Methylthio)-4,6-diphenyl-1,3,5-triazine |

| 6-Phenyl-4-thioxo-1,3,5-triazine-2-one |

| Hydrogen peroxide |

| 6-Phenyl-1,3,5-triazine-2,4-dione |

| Atrazine |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine |

| Raney Nickel |

| N-( tandfonline.comresearchgate.netcolab.wstriazin-2-yl) α-ketoamides |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of 2-phenyl-1,3,5-triazine, offering precise information about the hydrogen and carbon environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to the protons on the phenyl and triazine rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton on the triazine ring appears as a singlet at approximately 9.3 ppm. The protons of the phenyl group exhibit characteristic multiplets in the aromatic region, typically between 7.5 and 8.7 ppm. Specifically, the ortho-protons often appear as a doublet of doublets around 8.68 ppm, while the meta- and para-protons resonate as a multiplet between 7.55 and 7.65 ppm.

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Triazine-H | ~9.3 | Singlet | CDCl₃ |

| Phenyl-H (ortho) | ~8.68 | Multiplet | CDCl₃ |

| Phenyl-H (meta, para) | ~7.55-7.65 | Multiplet | CDCl₃ |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the triazine ring are highly deshielded and appear at the lower field region of the spectrum. The C2 and C4/C6 carbons of the triazine ring typically resonate around 171.9 ppm and 165.5 ppm, respectively. The phenyl group carbons show signals in the range of 129 to 136 ppm, with the ipso-carbon (the carbon attached to the triazine ring) appearing around 136.1 ppm. The other phenyl carbons resonate at approximately 133.2 ppm, 129.1 ppm, and 129.0 ppm.

| Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Triazine C2 | ~171.9 | CDCl₃ |

| Triazine C4/C6 | ~165.5 | CDCl₃ |

| Phenyl C (ipso) | ~136.1 | CDCl₃ |

| Phenyl C (other) | ~129.0-133.2 | CDCl₃ |

Variable temperature (VT) NMR studies are employed to investigate the rotational dynamics around the C-N bond in derivatives of 1,3,5-triazine (B166579). tandfonline.combohrium.com In substituted arylamino-1,3,5-triazines, hindered rotation around the exocyclic C-N bond can be observed due to partial double bond character arising from n-π conjugation. mdpi.com This restricted rotation can lead to the presence of different conformers at low temperatures, which appear as separate signals in the NMR spectrum. mdpi.com As the temperature increases, these signals coalesce, allowing for the calculation of the rotational energy barrier. For some triazine derivatives, these barriers have been determined to be in the range of 11.7 to 14.7 kcal/mol. mdpi.com While specific VT NMR studies on the parent this compound are less common, the principles apply to understanding the molecule's conformational flexibility.

13C NMR Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound. The IR spectrum typically shows characteristic absorption bands for the C=N stretching vibrations of the triazine ring in the region of 1550-1600 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring are observed around 3000-3100 cm⁻¹. The out-of-plane bending vibrations of the triazine ring can be found near 800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. A strong band near 1000 cm⁻¹ is often assigned to the ring breathing vibration of the phenyl group. The symmetric stretching of the triazine ring also gives rise to a characteristic Raman signal. For instance, in related triazine derivatives, a strong Raman band around 1330 cm⁻¹ has been assigned to an asymmetric triazine C-NH₂ stretching vibration. nih.gov

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3000-3100 | - |

| Triazine C=N Stretch | ~1550-1600 | - |

| Phenyl Ring Breathing | - | ~1000 |

| Triazine Ring Out-of-Plane Bend | ~800 | - |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The intense absorption bands in the ultraviolet region are typically due to π → π* transitions within the aromatic phenyl and triazine rings. For phenyl-substituted triazines, these absorptions are generally observed below 300 nm. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the nitrogen atoms of the triazine ring. The specific wavelengths and intensities of these absorptions can be influenced by the solvent and substituents on the phenyl or triazine rings. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular weight of this compound is 157.17 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for phenyl-triazines may involve the loss of HCN or N₂ from the triazine ring, as well as fragmentation of the phenyl ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in the crystalline solid state. For derivatives of this compound, XRD studies have been instrumental in confirming molecular structures, identifying polymorphism, and understanding intermolecular interactions that govern their crystal packing. scispace.combohrium.comnih.gov

For instance, the molecular structure of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) has been determined using X-ray crystallography, providing foundational data for its use as a precursor in polymer science. biosynth.com In another study, the structure of N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine was confirmed by X-ray diffraction, which revealed a partial double bond character in the carbon-nitrogen bond, explaining the observed restricted rotation. bohrium.com

A notable example is the analysis of tris(2-cyanophenyl)-1,3,5-triazine, a by-product of metallophthalocyanine synthesis. scispace.com X-ray diffraction studies identified two crystalline modifications: a monoclinic low-temperature phase (I) and a triclinic high-temperature phase (II). scispace.com The molecules in both forms were found to be non-planar, with mean angles of 8.3° and 6.3° between the triazine and phenyl rings in the monoclinic and triclinic forms, respectively. scispace.com

The combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction has also been employed to determine the solid-state structure of complex derivatives like star-shaped 2,4,6-tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazine from a powder sample. nih.gov This compound was found to crystallize in a noncentrosymmetric space group, which is a prerequisite for second-order nonlinear optical effects. nih.gov

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Tris(2-cyanophenyl)-1,3,5-triazine (Phase I) | Monoclinic | Not specified | Non-planar molecule, stable up to 270°C | scispace.com |

| Tris(2-cyanophenyl)-1,3,5-triazine (Phase II) | Triclinic | Not specified | Non-planar molecule, stable above 270°C | scispace.com |

| 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate | Not specified | Not specified | Protonated cation, extensive N—H⋯O and N—H⋯N hydrogen bonding | iucr.org |

| 2,4,6-Tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazine | Orthorhombic | P2₁2₁2₁ | Noncentrosymmetric, star-shaped molecule | nih.gov |

| N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine | Not specified | Not specified | Partial C-N double bond character | bohrium.com |

Advanced Spectroscopic Techniques for Photophysical Studies

Fluorescence emission spectroscopy is a powerful tool to investigate the electronic excited states of molecules. For this compound derivatives, this technique reveals information about their potential as fluorophores, light-emitting materials, and sensors. acs.orgderpharmachemica.comnih.gov

Derivatives of 2-(2-hydroxyaryl)-1,3,5-triazine are known to exhibit proton-transfer (PT) fluorescence. acs.org The quantum yields of this fluorescence are sensitive to the substitution pattern on the triazine ring. acs.org For instance, introducing additional aryl groups at the C4 and C6 positions can significantly reduce the fluorescence quantum yield. acs.org

In a series of novel reactive fluorescent triazine derivatives, steady-state fluorescence spectroscopy in both solution and solid state was used to characterize their photophysical behavior. scielo.br These dyes were found to be fluorescent in the blue-orange region, operating through an excited-state intramolecular proton transfer (ESIPT) mechanism, which results in a large Stokes shift. scielo.br

The fluorescence properties of styryl-substituted 1,3,5-triazines have also been investigated. nih.gov For example, a series of compounds synthesized through the Knoevenagel condensation of a triazine-based dibenzaldehyde with active methylene (B1212753) compounds exhibited fluorescence emission maxima between 399 and 422 nm in acetonitrile. nih.gov The emission properties were found to be sensitive to solvent polarity, indicating a charge-transfer character in the excited state. nih.gov

Furthermore, the emission spectra of centripetal (D–π–)₃–A chromophores based on a 1,3,5-triazine core showed a single, well-resolved band. rsc.org The position of this band was strongly influenced by the chromophore's structure and the surrounding environment, with quantum yields reaching up to 78%. rsc.org

Table 2: Fluorescence Emission Data for Selected this compound Derivatives

| Compound Class | Solvent/State | Emission Maxima (λem) | Key Findings | Reference |

| Styryl triazine derivatives (7a-7f) | Acetonitrile | 399 - 422 nm | Emission properties are sensitive to solvent polarity. | nih.gov |

| Centripetal (D–π–)₃–A chromophores | Various solvents | 485 - 551 nm | Quantum yields up to 78%; emission influenced by structure and environment. | rsc.org |

| Reactive triazine derivatives (3a-d) | Solid state | 459 - 537 nm | Fluorescent via ESIPT mechanism, exhibiting large Stokes shifts. | scielo.br |

| 2-(2-Hydroxyaryl)-1,3,5-triazines | Crystalline powders | Not specified | Exhibit proton-transfer (PT) fluorescence. | acs.org |

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state, including the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This is crucial for understanding the kinetics of photophysical processes.

For 2-(4-hexoxy-2-methoxyphenyl)-4,6-bis(2,4,6-trimethylphenyl)-1,3,5-triazine, time-resolved measurements demonstrated the existence of a short-lived Franck-Condon state and a longer-lived twisted intramolecular charge transfer (TICT) state, which emits at longer wavelengths. acs.org The decay of the proton-transferred fluorescence for crystalline powders of 2-(2-hydroxyphenyl)-4-(dimethylamino)-6-aryl-1,3,5-triazines was also investigated using this method. acs.org

In the study of centripetal chromophores with a 1,3,5-triazine core, fluorescence lifetimes ranging from 2 to 4 nanoseconds were observed, depending on the specific structure and the solvent used. rsc.org The study revealed single-exponential fluorescence dynamics for non-planar chromophores and bi-exponential dynamics for planar ones. rsc.org

Time-resolved fluorescence data were also obtained for BODIPY-triazine systems. researchgate.net These measurements, along with fluorescence quantum yields, helped to elucidate the influence of the triazine core and electron-donating substituents on the photophysical properties. researchgate.net Similarly, for bithiophene derivatives of triazine, time-resolved fluorescence spectroscopy showed that triazine-based bithiophenes have longer fluorescence decay times compared to their benzene-centered counterparts (e.g., 1.4 ns for a triazine derivative versus 0.2 ns for a benzene (B151609) analogue), indicating a dominance of radiative over non-radiative decay processes. longdom.org

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This property is highly desirable for applications such as two-photon excited fluorescence microscopy and 3D microfabrication. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

Several studies have focused on the 2PA properties of this compound derivatives, particularly those with a star-shaped, octupolar structure. rsc.orgmdpi.comccspublishing.org.cn Extended 2,4,6-triphenyl-1,3,5-triazines have been shown to be effective two-photon absorbers, especially when functionalized with electron-releasing groups at their periphery. mdpi.comresearchgate.net For these derivatives, the 2PA cross-section was found to increase with the polarization of the peripheral arms. mdpi.com

The 2PA spectra of centripetal triazine chromophores have been measured, revealing excellent 2PA properties with cross-section values (δ₂PA) reaching up to 1000 GM (Goeppert-Mayer units). rsc.org It was observed that planarized compounds exhibited larger δ₂PA values compared to their non-planarized counterparts. rsc.org

A comparison between a linear dipolar s-triazine derivative and a triangular octupolar derivative showed that the 2PA cross-section and the two-photon excited fluorescence intensity were significantly increased in the octupolar compound. ccspublishing.org.cn This highlights the advantage of the octupolar design for enhancing nonlinear optical properties. ccspublishing.org.cn

Table 3: Two-Photon Absorption Data for Selected this compound Derivatives

| Compound Class | Key Feature | Max. 2PA Cross-Section (σ₂) | Key Findings | Reference |

| Extended 2,4,6-triphenyl-s-triazines | Electron-releasing peripheral groups | 1500 GM for 3-NPh₂ | 2PA cross-section increases with peripheral arm polarization. | mdpi.com |

| Centripetal triazine chromophores | Planarized vs. non-planarized | Up to 1000 GM | Planarized compounds show larger 2PA cross-sections. | rsc.org |

| s-Triazine derivatives | Dipolar vs. Octupolar | Significantly higher for octupolar | Octupolar design enhances 2PA properties significantly. | ccspublishing.org.cn |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for the computational study of triazine-based compounds due to its balance of accuracy and computational cost. It is widely applied to explore the electronic characteristics, optimized geometries, and reaction pathways of these molecules.

The electronic properties of 2-phenyl-1,3,5-triazine derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The 1,3,5-triazine (B166579) core acts as a strong electron-withdrawing scaffold, which significantly influences the energy levels of these orbitals. nih.gov This electron-deficient nature tends to stabilize the LUMO, while the HOMO is typically localized on the more electron-rich phenyl substituent and any donor groups attached to it.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com DFT calculations have shown that for many triazine derivatives, this gap is substantial, indicating good chemical stability. bohrium.com

The introduction of various substituents onto the phenyl ring allows for the fine-tuning of the electronic structure. Electron-donating groups (like -OMe, -NMe₂) tend to raise the HOMO energy level, while electron-withdrawing groups (like -NO₂, -CN) lower it. mdpi.com These modifications directly impact the HOMO-LUMO gap, and consequently, the molecule's optical and electronic properties. mdpi.comsphinxsai.com For instance, installing increasingly electron-releasing substituents at the periphery of triphenyl-triazine derivatives leads to a progressive decrease in the HOMO-LUMO gap, which correlates with a red-shift in the molecule's absorption spectrum. mdpi.com DFT calculations confirm that the s-triazine unit is more electron-withdrawing than isocyanurate or triphenylbenzene cores, resulting in lower HOMO-LUMO gaps for the corresponding triazine compounds. mdpi.com

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) |

| 2,4,6-triphenyl-1,3,5-triazine (B147588) (Parent) | -5.04 | -2.76 | 2.28 | PBE0/6-31G(d,p) |

| 3-CN substituted triphenyl-triazine | -8.00 | -3.56 | 4.44 | CAM-B3LYP/6-31G |

| 3-NPh₂ substituted triphenyl-triazine | -5.59 | -1.87 | 3.72 | CAM-B3LYP/6-31G |

Data sourced from references irjweb.commdpi.comfrontiersin.org. Note that values are highly dependent on the specific derivative and the computational method used.

DFT calculations are routinely used to determine the lowest-energy three-dimensional structure of molecules by optimizing their geometry. For phenyl-triazine compounds, these calculations reveal important details about their conformational preferences. A key feature is the rotational freedom around the single bonds connecting the phenyl rings to the central triazine core.

In many 2,4,6-trisubstituted 1,3,5-triazines, the molecule adopts a non-planar, propeller-like conformation to minimize steric hindrance between the substituents. scientific.net However, derivatives can also exist as a mixture of conformers in solution, such as a symmetric "propeller" and an asymmetric conformer where one of the aromatic arms is rotated differently relative to the others. mdpi.com Dynamic NMR studies, supported by DFT calculations, have shown that these conformers can interconvert through rotation around the C(triazine)-N bond, with calculated rotational barriers in the range of 11.7 to 14.7 kcal/mol. mdpi.com

For some derivatives, the optimized geometry is nearly coplanar, a conformation that can be favored by weak intramolecular hydrogen bonds between hydrogen atoms on the phenyl ring and nitrogen atoms in the triazine ring. mdpi.com The planarity of the molecule significantly affects the π-conjugation, which in turn influences its electronic and photophysical properties. DFT has confirmed that in certain fused triazine systems, the structure is non-coplanar, with the phenyl and triazine planes rotated significantly relative to each other. nih.gov

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms, intermediates, and transition states. scielo.br This is particularly valuable for understanding the synthesis of substituted 1,3,5-triazines.

The most common synthesis of these compounds involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govacs.org The reactivity of the chlorine atoms is temperature-dependent; the first substitution occurs readily at low temperatures, while subsequent substitutions require progressively higher temperatures. nih.govacs.org DFT calculations can model this process, identifying the transition state structures and calculating the activation energies for each substitution step, thereby explaining the observed temperature control.

Furthermore, computational studies have been used to investigate potential tautomerism in amino-substituted triazines. DFT calculations have estimated a high energy barrier (around 50 kcal/mol) for the amino-imino proton exchange that proceeds through a four-membered ring transition state, indicating that the amino form is strongly favored and the process is unlikely under normal conditions. mdpi.com

Geometry Optimization and Conformational Landscapes

Molecular Dynamics and Monte Carlo Simulations for Molecular Interactions

While DFT is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the behavior of larger molecular ensembles and their interactions over time.

MC simulations have been used to model the self-assembly of 2,4,6-tris(4-halophenyl)-1,3,5-triazine molecules on solid surfaces. acs.org These simulations, based on pairwise intermolecular interaction energies calculated by DFT, can reproduce and explain the formation of different experimentally observed supramolecular networks. acs.org The results show that even slight changes in the balance of intermolecular forces can lead to different self-assembled structures. acs.org MC simulations are also used to investigate the adsorption of triazine derivatives onto metal surfaces, which is relevant for applications like corrosion inhibition. royalsocietypublishing.orgresearchgate.net These models help determine the most favorable adsorption configurations and calculate adsorption energies, corroborating experimental findings. royalsocietypublishing.org

MD simulations can be used to perform conformational searches to identify low-energy structures of flexible molecules. nih.gov By simulating the molecule's movement over time at a given temperature, MD can explore the potential energy surface and identify stable conformational states.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physical property. For 1,3,5-triazine derivatives, which exhibit a wide range of biological activities, QSAR is a valuable tool for drug design. sphinxsai.comniscpr.res.in

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. In a typical 3D-QSAR study, a series of triazine derivatives with known activities (e.g., as antimicrobial agents or enzyme inhibitors) are structurally aligned. sphinxsai.comresearchgate.net The CoMFA method then generates steric and electrostatic fields around the molecules and uses statistical techniques to create a model that relates variations in these fields to changes in biological activity.

The resulting QSAR model can be visualized as a contour map, highlighting regions where bulky or electropositive/electronegative groups are predicted to increase or decrease activity. sphinxsai.com For example, a study on 1,3,5-triazines as antimicrobial agents revealed that more bulky substitutions on the phenyl ring improved activity. sphinxsai.com Such models provide a clear guide for designing new, more potent compounds before undertaking their chemical synthesis. researchgate.net

Theoretical Prediction and Validation of Photophysical Properties

The prediction of photophysical properties, such as UV-Vis absorption and fluorescence emission, is a key application of computational chemistry for 1,3,5-triazine derivatives, which are often developed for use in optical materials. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for this purpose. sci-hub.seacademie-sciences.fr

By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the absorption spectrum of a molecule. Calculations are typically performed on the ground-state geometry (optimized with DFT) for absorption and on the first-excited-state geometry for fluorescence. academie-sciences.fracs.org These theoretical predictions often show good agreement with experimental data and can reliably forecast how structural modifications will shift the absorption and emission wavelengths. mdpi.comsci-hub.se

Computational studies have also been crucial in understanding the mechanisms behind the exceptional photostability of certain triazine-based UV absorbers. For 2-(2-hydroxyphenyl)-1,3,5-triazine derivatives, theoretical analysis confirmed that their stability relies on an ultrafast deactivation of the excited state via Excited-State Intramolecular Proton Transfer (ESIPT). sci-hub.se An intramolecular hydrogen bond between the ortho-hydroxyl group and a triazine nitrogen atom facilitates the transfer of a proton in the excited state, creating a transient keto-tautomer that quickly dissipates the absorbed energy non-radiatively, thus preventing photodegradation. sci-hub.se

| Compound/Derivative | Property | Calculated Value (nm) | Experimental Value (nm) | Computational Method |

|---|---|---|---|---|

| 3-NPh₂ substituted triphenyl-triazine | Absorption (λ_abs) | 395 | 403 | TD-DFT (CAM-B3LYP/6-31G) |

| 3-NPh₂ substituted triphenyl-triazine | Emission (λ_em) | 535 | 562 | TD-DFT (CAM-B3LYP/6-31G) |

| 1,3,5-3(4-N-Maleimido) Phenyl-1,3,5-Triazine | Absorption (λ_abs) | 257 | - | TD-DFT (B3LYP/6-311+G*) |

Data sourced from references mdpi.comscientific.net. Experimental data is not always available for direct comparison with theoretical predictions.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation, affinity, and interaction of a small molecule (ligand) with a macromolecular target, typically a protein. nih.govd-nb.info This method has been instrumental in elucidating the potential mechanisms of action for this compound derivatives and in guiding the rational design of new, more potent compounds. These studies explore how variations in the substitution patterns on the triazine and phenyl rings influence binding to various biological targets.

Detailed Research Findings

Research into this compound analogs has frequently employed molecular docking to understand their interactions with a diverse array of therapeutic targets, including enzymes and receptors involved in cancer, fungal infections, bacterial infections, and diabetes.

Anticancer Targets: Kinase Inhibition

A significant area of investigation has been the role of 1,3,5-triazine derivatives as anticancer agents through the inhibition of protein kinases, which are crucial in cell signaling pathways. tandfonline.com Docking studies have provided insights into the binding modes of these compounds with targets like Phosphatidylinositol 3-kinase (PI3K), B-Raf, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com

For instance, a series of novel 1,3,5-triazine derivatives were synthesized and docked into the active sites of PI3K-α, B-Raf, and VEGFR-2. tandfonline.com The studies revealed that these compounds could effectively occupy the binding pockets of the target kinases, which correlated with their observed biological activities. tandfonline.com Another study focused on a new series of 1,3,5-triazine analogues, identifying a lead compound (compound 6) that showed good inhibitory activity against PI3Kγ (IC50=6.90 μM). derpharmachemica.com Molecular docking confirmed that this compound occupied the same pocket as the reference inhibitor, wortmannin. derpharmachemica.com

| Compound | Target Enzyme | IC50 (µM) | Key Interactions/Findings | Reference |

| 4b | B-Raf (V600E) | High inhibitory activity | Binds effectively in the active site. | tandfonline.com |

| 4c | VEGFR-2 | Best inhibitory activity | Favorable interactions with the target kinase. | tandfonline.com |

| 5c | PI3K-α | Good activity | Binds effectively in the active site. | tandfonline.com |

| 5g | PI3K-α | Highest inhibitory effect | Showed promising antitumor activity. | tandfonline.com |

| 5m | PI3K-α | Moderate activity | Binds effectively in the active site. | tandfonline.com |

| Compound 6 | PI3Kγ | 6.90 | Occupied the same pocket as the reference inhibitor. | derpharmachemica.com |

Antifungal Targets: Leucyl-tRNA Synthetase Inhibition

Hybrid molecules combining phenylthiazole and 1,3,5-triazine moieties have been investigated as potential antifungal agents. nih.govd-nb.info Docking studies identified Candida albicans cytosolic leucyl-tRNA synthetase (LeuRS) as a probable target. nih.govd-nb.info This enzyme is vital for microbial survival, making it an attractive target for new antimicrobials. nih.gov

The docking analysis of these hybrid derivatives into the LeuRS editing domain revealed key interactions responsible for binding. These interactions primarily involved hydrogen bonds and pi-cation interactions. nih.gov For example, compound 14, which has a 4-chloro phenyl amine connected to the triazine ring, formed two hydrogen bonds with residues Lys407 and Ser476. d-nb.info It also displayed three pi-cation interactions with Lys407 and Lys483. d-nb.info The docking scores and interaction details provide a quantitative basis for understanding the structure-activity relationship, suggesting that these conjugates could be lead molecules for developing potent LeuRS inhibitors. nih.govd-nb.info

| Compound | Key Interacting Residues | Interaction Type & Distance (Å) | Dock Score/PLP Score | Reference |

| 13 | Ala315, Tyr457, Lys407, Lys483 | H-bond (2.60, 3.68), Pi-cation (4.23, 4.38) | PLP1: 106.93 | d-nb.info |

| 14 | Lys407, Ser476, Lys483 | H-bond (2.36, 2.56), Pi-cation (3.50, 3.73, 4.24) | - | d-nb.info |

| 15 | Tyr487, Lys407, Lys483 | H-bond (2.44), Pi-cation (3.33, 3.50, 5.18) | - | d-nb.info |

Antibacterial Targets

In the search for new antibacterial agents, newly synthesized triazine derivatives were evaluated through in silico molecular docking studies against four bacterial protein receptors. rsc.org The studies aimed to understand the inhibitory effects of these compounds. The results demonstrated that the binding affinities varied depending on the specific substitutions on the triazine scaffold. Notably, a derivative featuring both chloro and fluoro atoms (compound 9) exhibited the highest antibacterial activity, which was supported by its strong binding affinity in the docking simulations. rsc.org

| Target Protein (PDB ID) | Compound 8 Binding Affinity (kcal/mol) | Compound 9 Binding Affinity (kcal/mol) | Reference |

| 1OF0 | -7.9 | -8.2 | rsc.org |

| 8P20 | -7.8 | -8.1 | rsc.org |

| 1KQB | -7.5 | -7.8 | rsc.org |

| 1KZN | -7.6 | -7.9 | rsc.org |

Antidiabetic Targets: α-Glucosidase Inhibition

A novel series of hybrid derivatives combining triazine and triazole moieties were synthesized and evaluated as potential α-glucosidase inhibitors, a key target for managing type-2 diabetes. bohrium.com All synthesized compounds showed potent inhibitory activity, significantly stronger than the standard drug, acarbose. bohrium.com Compound 7i, which features a 2,5-dichloro substitution on the phenyl ring, was the most potent inhibitor, with an IC50 value of 11.63 ± 0.15 μM. bohrium.com To understand the binding mechanism, a homology model of the α-glucosidase enzyme was constructed and used for docking studies. The computational results helped to explain the possible inhibitory mechanism and the high potency of the synthesized compounds. bohrium.com

| Compound | Substitution on Phenyl Ring | α-Glucosidase Inhibition IC50 (µM) | Reference |

| 7i | 2,5-dichloro | 11.63 ± 0.15 | bohrium.com |

| Acarbose (Standard) | - | 817.38 ± 6.27 | bohrium.com |

Other Targets: Adenosine (B11128) Receptors

Derivatives of 1,3,5-triazine have also been designed to target human adenosine receptors (hARs), specifically the hA1 and hA3 subtypes, which are implicated in tumor cell proliferation. nih.gov By introducing various substituents at the 2, 4, and 6 positions of the triazine scaffold, researchers developed novel ligands. nih.gov Docking studies were used to predict how these compounds would bind to the receptors. The computational predictions were followed by radioligand binding assays, which confirmed that compounds like 9c had a high binding affinity for the hA1 AR and subsequently inhibited the viability of lung cancer cell lines. nih.gov

Applications in Materials Science and Engineering

Organic Light-Emitting Diodes (OLEDs) and Related Luminescent Materials

The 1,3,5-triazine (B166579) core is a versatile building block for various components within Organic Light-Emitting Diodes (OLEDs), contributing to enhanced device performance, including efficiency and stability.

Development of Bipolar Host Materials and Emitters

Derivatives of 2-phenyl-1,3,5-triazine are instrumental in creating bipolar host materials for phosphorescent OLEDs (PhOLEDs). rsc.org These materials are designed to have balanced charge injection and transport, a critical factor for achieving high efficiency. rsc.org For instance, by combining a this compound core with electron-donating units like carbazole (B46965), researchers have synthesized molecules that exhibit both good hole and electron mobility. rsc.orgossila.comcapes.gov.br This bipolar nature allows for efficient recombination of charge carriers within the emissive layer of the OLED.

One example is the synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), which has been shown to be a promising bipolar host material for both blue and green PhOLEDs. rsc.org Devices using DPTPCz as a host have demonstrated high external quantum efficiencies (EQEs) and maintained high performance even at high luminance. rsc.org Similarly, indolocarbazole-triazine derivatives have been developed as bipolar host materials for red PhOLEDs, exhibiting high triplet energy levels suitable for efficient energy transfer to the phosphorescent guest emitter. scilit.com

The following table summarizes the performance of some OLEDs using this compound-based host materials:

| Host Material | Emitter Type | Max. EQE (%) | Max. Current Eff. (cd/A) | Emission Color |

| DPTPCz | Phosphorescent | 14.4 | - | Blue |

| DPTPCz | Phosphorescent | 21.2 | - | Green |

| 2TRZ-TP-ICz | Phosphorescent | 13.7 | 9.92 | Red |

| FTRZ | TADF | 2.07 | 6.7 | Green |

Data sourced from multiple studies. rsc.orgscilit.comsioc-journal.cn

Components for Thermally Activated Delayed Fluorescent (TADF) Devices

The this compound moiety is a key component in the design of emitters for Thermally Activated Delayed Fluorescent (TADF) OLEDs. nih.govresearchgate.net TADF materials enable the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in a metal-free system. nih.gov The triazine ring acts as an effective electron acceptor, which, when combined with a suitable electron donor, can lead to a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF. tandfonline.comsci-hub.se

For example, molecules incorporating a triazine acceptor and donor moieties like phenoxazine (B87303) or acridine (B1665455) have been developed as highly efficient green TADF emitters. tandfonline.com The introduction of a phenyl linker between the donor and the triazine acceptor can influence the electronic properties, affecting both the photoluminescence quantum yield and the TADF lifetime. tandfonline.com Research has shown that the design of the molecular structure, including the type of donor and the linkage strategy, is crucial for optimizing the performance of TADF devices. tandfonline.comfrontiersin.org

Utilization of Triazine Cores in Dendrimers and Polymers for OLEDs

The 2,4,6-triphenyl-1,3,5-triazine (B147588) core has been incorporated into the structure of aromatic dendrimers and polymers for OLED applications. frontiersin.orgacs.orgnih.gov These macromolecular structures can offer improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. nih.gov Dendrimers with a triazine core and various dendritic arms, such as carbazole or fluorene, have been synthesized and investigated for their use in OLEDs. nih.govresearchgate.net These materials can be solution-processed, which is a step towards lower-cost OLED fabrication. arxiv.org

Polymers incorporating the 1,3,5-triazine unit are also being explored. frontiersin.org For instance, TADF polymers have been designed where the triazine acts as an electron-accepting unit within the polymer backbone or as a pendant group. frontiersin.org These polymers can exhibit TADF properties and have been used to create solution-processed OLEDs. frontiersin.org

Research into Photoluminescent and Electroluminescent Properties

The photoluminescent (PL) and electroluminescent (EL) properties of this compound derivatives are a central focus of research. mdpi.comrsc.orgresearchgate.net The emission color of these materials can be tuned by modifying the chemical structure, for example, by changing the donor groups attached to the triazine core. researchgate.net Studies have investigated how the substitution pattern on the phenyl and triazine rings affects the PL and EL characteristics. sioc-journal.cnresearchgate.net

For instance, the photoluminescence quantum yields of some carbazole-triazine adducts can be quite high in dilute solutions. researchgate.net The electroluminescence of OLEDs fabricated with these materials demonstrates their potential for various display and lighting applications. rsc.orgscilit.comsioc-journal.cn Research also delves into the relationship between molecular structure and properties like ionization potential and charge carrier mobility, which are crucial for understanding and improving device performance. researchgate.net A derivative, 2-phenyl-4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazine (B14811751) (mSiTrz), exhibits a photoluminescent emission peak at 375 nm in a dilute solution. noctiluca.eu

Polymers and Specialty Materials Development

Beyond OLEDs, the this compound structure is a building block for specialty polymers with unique properties.

Synthesis and Properties of Polyguanamines

Polyguanamines are a class of polymers that can be synthesized using derivatives of this compound. researchgate.netresearchgate.net These polymers are typically prepared through the polycondensation of a dichloro-triazine derivative with a diamine. ossila.comacs.org For example, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) can be polymerized with various diamines to yield polyguanamines. ossila.com

The properties of the resulting polyguanamines, such as solubility, thermal stability, and glass transition temperature, can be tailored by the choice of the diamine monomer. researchgate.netresearchgate.net Some polyguanamines exhibit good solubility in common organic solvents and possess high thermal stability, with 5% weight loss temperatures occurring at over 400°C. researchgate.netresearchgate.net Recent research has also focused on incorporating complex structures, like tetraazacalixarenes, into the polyguanamine backbone to achieve outstanding thermal and mechanical properties due to multiple hydrogen bonding interactions. nih.gov

The following table highlights some properties of polyguanamines synthesized from different monomers:

| Dichloro-triazine Monomer | Diamine Monomer | Mn ( g/mol ) | Tg (°C) | Td5 (°C) |

| Bis(ACT) | 1,12-diaminododecane | - | 133 | 449 |

| BDCT | ODA | >10,000 | - | - |

| mPDA2CyC2 | mPDA | 26,000 | 368 | 506 |

Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov

Hydrogels Incorporating Phenyl-1,3,5-triazine with Aggregation-Induced Emission (AIE)

A novel physically cross-linked hydrogel has been developed utilizing a phenyltriazine compound as a monomer for the first time. acs.orgacs.org This soft material exhibits blue fluorescence under UV light excitation due to an aggregation-induced emission (AIE) mechanism. acs.orgacs.org The AIE phenomenon is attributed to the polymer formation and intermolecular hydrogen bonds originating from the triazine moieties, which restrict intramolecular motions. acs.orgresearchgate.net